molecular formula C20H22N4O4 B1668158 (E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid CAS No. 106465-45-6

(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

Cat. No.: B1668158
CAS No.: 106465-45-6
M. Wt: 382.4 g/mol
InChI Key: UGCOFEOEBHUEHA-JXMROGBWSA-N
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Description

It is primarily recognized for its role as an adenosine receptor antagonist, particularly selective for the A1 receptor . This compound has been extensively studied for its potential therapeutic applications, especially in cardiovascular research.

Preparation Methods

The synthesis of BWA1433 involves several steps, starting with the preparation of the purine derivative. The synthetic route typically includes the following steps:

    Formation of the purine core: This involves the reaction of appropriate starting materials to form the purine nucleus.

    Substitution reactions: Various substituents are introduced to the purine core through substitution reactions.

    Formation of the final product:

Chemical Reactions Analysis

BWA1433 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

BWA1433 exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of myocardial oxygen consumption and coronary blood flow. By blocking the A1 receptor, BWA1433 can modulate these processes, providing cardioprotective effects during ischemia and reperfusion . The compound also affects glucose metabolism by influencing adenosine receptor-mediated pathways .

Comparison with Similar Compounds

BWA1433 is unique in its high selectivity for the adenosine A1 receptor. Similar compounds include:

BWA1433’s uniqueness lies in its specific selectivity and the range of physiological effects it can modulate, making it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

106465-45-6

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

(E)-3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H22N4O4/c1-3-11-23-18-16(19(27)24(12-4-2)20(23)28)21-17(22-18)14-8-5-13(6-9-14)7-10-15(25)26/h5-10H,3-4,11-12H2,1-2H3,(H,21,22)(H,25,26)/b10-7+

InChI Key

UGCOFEOEBHUEHA-JXMROGBWSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)/C=C/C(=O)O

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O

Appearance

Solid powder

121496-66-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dipropyl-8-(4-acrylate)phenylxanthine
4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
BW A1433
BW-A1433
BWA 1433
BWA-1433
BWA1433

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 3
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 4
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 5
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

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